molecular formula C8H6FN3O B1621176 3-Fluoro-2-(1,2,4-oxadiazol-3-yl)aniline CAS No. 519056-63-4

3-Fluoro-2-(1,2,4-oxadiazol-3-yl)aniline

Cat. No. B1621176
CAS RN: 519056-63-4
M. Wt: 179.15 g/mol
InChI Key: WYIONXUYNTVUEY-UHFFFAOYSA-N
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Description

3-Fluoro-2-(1,2,4-oxadiazol-3-yl)aniline is a chemical compound with the molecular formula C8H6FN3O and a molecular weight of 179.15 . It is used in research and is a part of the heterocyclic building blocks, aromatic heterocycles, oxadiazoles, fluorinated building blocks, amines, and benzene compounds .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives, which includes 3-Fluoro-2-(1,2,4-oxadiazol-3-yl)aniline, often involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold .


Molecular Structure Analysis

The molecular structure of 3-Fluoro-2-(1,2,4-oxadiazol-3-yl)aniline consists of a fluorine atom attached to an aniline group, which is further connected to a 1,2,4-oxadiazol ring .

Future Directions

The future directions of research involving 3-Fluoro-2-(1,2,4-oxadiazol-3-yl)aniline could involve further exploration of its potential biological activities, particularly its anticancer properties . As with all research chemicals, it’s crucial to continue studying its safety profile and potential applications in various fields.

Mechanism of Action

Target of Action

The primary targets of 3-Fluoro-2-(1,2,4-oxadiazol-3-yl)aniline are cancer cells . This compound has shown promising anticancer activity when evaluated against human cancer cell lines . It has also demonstrated a robust inhibitory effect against the EGFR wild-type enzyme .

Mode of Action

3-Fluoro-2-(1,2,4-oxadiazol-3-yl)aniline interacts with its targets by inhibiting key enzymes and pathways involved in cancer cell proliferation . It acts on enzymes like thymidylate synthase, HDAC (histone deacetylase), topoisomerase II, telomerase, thymidine phosphorylase to stop proliferation . It also inhibits telomerase activity, focal adhesion kinase (FAK) inhibitors, targets thymidylate synthase, inhibits B-cell lymphoma 2, inhibits NF-kB signaling pathway and targets tubulin polymerization .

Biochemical Pathways

The compound affects various biochemical pathways involved in cancer cell proliferation and survival. These include pathways related to DNA synthesis, cell cycle regulation, and apoptosis . By inhibiting these pathways, the compound disrupts the normal functioning of cancer cells, leading to their death .

Pharmacokinetics

The compound’s molecular weight is 17915 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The result of the action of 3-Fluoro-2-(1,2,4-oxadiazol-3-yl)aniline is the inhibition of cancer cell proliferation and the induction of cancer cell death . The compound has shown promising anticancer activity in in-vitro studies, with IC50 values observed for in-vitro anti-cancer activities being 112.6 µg/ml and 126.7 µg/ml, against the MCF-7 and KB cell lines respectively .

properties

IUPAC Name

3-fluoro-2-(1,2,4-oxadiazol-3-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3O/c9-5-2-1-3-6(10)7(5)8-11-4-13-12-8/h1-4H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYIONXUYNTVUEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=NOC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384426
Record name 3-fluoro-2-(1,2,4-oxadiazol-3-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2-(1,2,4-oxadiazol-3-yl)aniline

CAS RN

519056-63-4
Record name 3-fluoro-2-(1,2,4-oxadiazol-3-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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